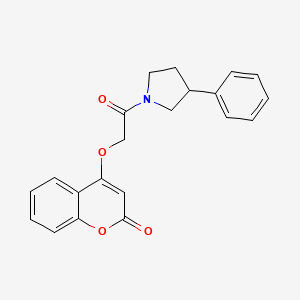
4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one moiety, which is a type of heterocyclic compound that is a key component in many biologically active compounds . It also contains a phenylpyrrolidin-1-yl group, which is found in many pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The chromen-2-one moiety might undergo reactions typical of ketones and ethers, while the phenylpyrrolidin-1-yl group might participate in reactions typical of amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule .
Wissenschaftliche Forschungsanwendungen
Antibacterial Effects
Research has shown that derivatives of 4-hydroxy-chromen-2-one, which share structural similarities with 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one, exhibit significant antibacterial activity. These compounds have been synthesized and characterized, demonstrating bacteriostatic and bactericidal effects against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The high level of antibacterial activity makes these compounds valuable for further exploration in medicinal chemistry and drug development (Behrami & Dobroshi, 2019).
Optoelectronic and Electrochromic Applications
Derivatives of 4-hydroxy-chromen-2-one have been synthesized to investigate their effects on the electrochemical and spectroelectrochemical properties of resulting polymers. These compounds exhibit various colors in different states due to their strong chromophore units, which significantly influence the electronic and optoelectronic behaviors. This research opens avenues for the application of such compounds in electrochromic devices (ECDs), showcasing potential for innovation in materials science and engineering (Yigit et al., 2015).
Synthesis and Characterization in Organic Chemistry
The research on the synthesis and characterization of novel polystyrene-supported catalysts for the Michael addition in the synthesis of Warfarin and its analogues illustrates the versatility of 4-hydroxy-chromen-2-one derivatives in organic chemistry. These catalysts have shown high to quantitative conversion yields, underlining the importance of such compounds in facilitating environmentally friendly chemical reactions and the synthesis of medicinally important molecules (Alonzi et al., 2014).
Antioxidant Properties
Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, which are structurally related, have revealed significant scavenging activities. These studies are critical for understanding the potential health benefits of these compounds, including their role in combating oxidative stress, thus contributing to the development of new antioxidant therapies (Stanchev et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(22-11-10-16(13-22)15-6-2-1-3-7-15)14-25-19-12-21(24)26-18-9-5-4-8-17(18)19/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCQHZDQBZENTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2510359.png)
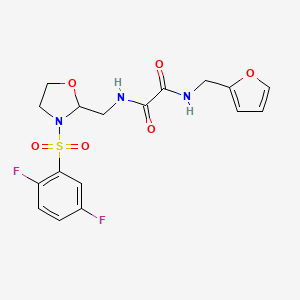
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2510361.png)
![1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2510363.png)
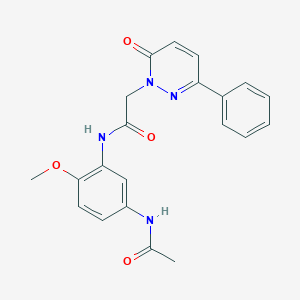
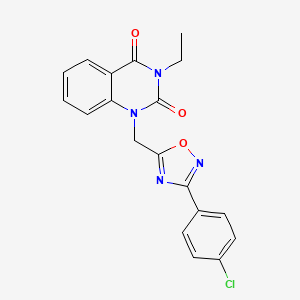
![3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2510369.png)
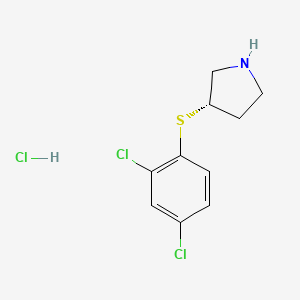
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2510372.png)
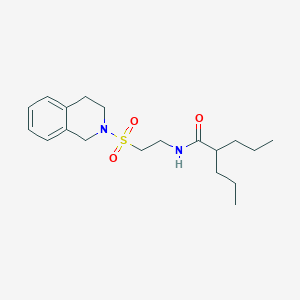

![N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2510376.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2510380.png)